Lrrk2-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26N6O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24-/m1/s1 |
InChI Key |
JCQABEJXHUSDMF-HOYKHHGWSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@@]5(CC56CC6)C#N)C=N3)O |
Canonical SMILES |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
Origin of Product |
United States |
Molecular Mechanism of Lrrk2 in 7 Action and Lrrk2 Kinase Activity Modulation
Lrrk2-IN-7 functions by directly inhibiting the kinase activity of LRRK2 . It has demonstrated inhibitory effects on both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity dovepress.comnih.gov. The G2019S mutation, located in the kinase domain, is known to directly increase LRRK2 kinase activity dovepress.com. While the precise mechanisms by which other mutations outside the G2019S site increase kinase activity are still being elucidated, they likely involve complex interplay between the GTPase and kinase domains dovepress.com. This compound's ability to inhibit both wild-type and mutant LRRK2 suggests it targets a core aspect of the kinase domain's function.
Studies using in vitro kinase assays and cellular models have shown that this compound reduces LRRK2 kinase activity nih.gov. This inhibition is considered a potential therapeutic approach to counteract the presumed toxic gain-of-function associated with increased LRRK2 kinase activity in PD e-jmd.orgnih.gov.
Lrrk2 in 7 Induced Dephosphorylation and Its Impact on Lrrk2 Protein Regulation
Inhibition of LRRK2 kinase activity by compounds like Lrrk2-IN-7 leads to the dephosphorylation of specific serine residues on LRRK2, notably Ser910 and Ser935 nih.govnih.gov. These sites are constitutively phosphorylated and are located in a region upstream of the LRR domain nih.govportlandpress.com. While not autophosphorylation sites, the phosphorylation status of Ser910 and Ser935 serves as an indirect measure of LRRK2 target engagement by inhibitors dovepress.com.
The dephosphorylation of Ser910 and Ser935 induced by LRRK2 inhibitors, including this compound, suggests a regulatory link between LRRK2 kinase activity and the phosphorylation status of these sites nih.gov. It is hypothesized that the kinase responsible for phosphorylating Ser910 and Ser935 may be stimulated by LRRK2, or alternatively, that LRRK2 might inhibit the phosphatase that acts on these residues nih.gov. This dephosphorylation has significant consequences for LRRK2 protein regulation, including its interaction with other proteins and its cellular localization frontiersin.orgnih.gov.
Dephosphorylation of the cellular sites, such as Ser910 and Ser935, is linked to molecular outcomes similar to those observed with certain PD mutations, including relocalization to cytoplasmic accumulations and filamentous structures frontiersin.org.
Modulation of 14 3 3 Protein Binding to Lrrk2
Biochemical and Cellular Assays for LRRK2 Kinase Activity Assessment
Biochemical and cellular assays are fundamental tools used to determine the potency of this compound in inhibiting LRRK2 kinase activity. Biochemical assays typically involve purified LRRK2 protein or its kinase domain and a substrate, often a peptide like LRRKtide or myelin basic protein (MBP), or even LRRK2 itself (autophosphorylation) nih.gov. These in vitro assays measure the compound's ability to directly inhibit the catalytic activity of the enzyme.
Cellular assays, on the other hand, assess the compound's efficacy in a more physiologically relevant context, using cells that express LRRK2. These assays can measure the inhibition of LRRK2 autophosphorylation or, more significantly, the phosphorylation of its physiological substrates within the cellular environment acs.orgplos.org. For this compound (referred to as compound 7 in one study), cellular activity was determined by measuring the inhibition of LRRK2 autophosphorylation in HEK293 cells, showing an IC₅₀ of 9 nM acs.org. This indicates potent inhibition of LRRK2 activity within a cellular setting.
Quantification of LRRK2 Substrate Phosphorylation for Target Engagement
Quantifying the phosphorylation levels of LRRK2 substrates provides a direct readout of LRRK2 kinase activity and the extent of target engagement by an inhibitor like this compound in a cellular or in vivo setting practicalneurology.comfrontiersin.org.
Rab GTPases as Key Physiological Substrates of LRRK2 Kinase Activity
Recent research has identified a subset of Rab GTPases as bona fide physiological substrates of LRRK2 kinase activity practicalneurology.comelifesciences.orgnih.govpnas.orgfrontiersin.orgmdpi.combiorxiv.org. Rab GTPases are crucial regulators of intracellular vesicle trafficking and organelle maintenance, including endosomes and lysosomes nih.govfrontiersin.org. LRRK2 phosphorylates these Rab proteins on a conserved threonine residue located in their switch II domain elifesciences.orgpnas.orgfrontiersin.org. This phosphorylation event can significantly impact the interaction of Rab proteins with their effectors and regulatory proteins, such as GDP dissociation inhibitors (GDIs) elifesciences.orgpnas.orgelifesciences.org. Pathogenic mutations in LRRK2 often lead to increased phosphorylation of these Rab GTPases elifesciences.orgpnas.orgfrontiersin.orgbiorxiv.orgnih.govresearchgate.net. Specific Rab proteins identified as LRRK2 substrates include Rab1, Rab3, Rab5, Rab8A/B, Rab10, Rab12, Rab29 (Rab7L1), Rab35, and Rab43 frontiersin.orgmdpi.comnih.govportlandpress.com. Rab8 and Rab10 are among the most characterized LRRK2 substrates frontiersin.orgmdpi.com.
Monitoring Phosphorylated Rab Protein Levels as Direct Readouts of LRRK2 Inhibition
Monitoring the levels of phosphorylated Rab proteins, particularly phospho-Rab10 (at Thr73) and phospho-Rab8A (at Thr72), has become a widely accepted method to assess LRRK2 kinase activity and the effectiveness of LRRK2 inhibitors mdpi.combiorxiv.orgelifesciences.orgnih.govresearchgate.netportlandpress.combiorxiv.org. The availability of highly selective phospho-specific antibodies, such as those targeting phospho-Rab10 (MJFF-pRAB10) and phospho-Rab8 (MJFF-pRAB8), has greatly facilitated these measurements in various cell lines and tissues, including human brain nih.govresearchgate.netportlandpress.com.
Inhibition of LRRK2 by compounds like MLi-2 (another LRRK2 inhibitor) leads to a decrease in the phosphorylation levels of Rab proteins, confirming that these phosphorylation events are LRRK2-dependent nih.govresearchgate.net. This reduction in phosphorylated Rab levels serves as a direct pharmacodynamic marker of LRRK2 kinase inhibition and target engagement by compounds such as this compound practicalneurology.comfrontiersin.orgdovepress.com. Monitoring phospho-Rab10 levels is currently considered one of the most facile and robust readouts of LRRK2 kinase activity elifesciences.orgportlandpress.com.
Specificity and Selectivity Assessment of this compound in Kinome Profiling
Assessing the specificity and selectivity of this compound across the kinome is crucial to understand potential off-target effects that could lead to unwanted side effects. Kinome profiling involves testing the inhibitor against a broad panel of kinases.
Initial kinase selectivity profiling of this compound (compound 7) suggested it was likely a highly selective inhibitor for LRRK2 acs.org. However, a subsequent inhibition assay showed it inhibited TTK activity by 55% at 0.1 μM and 98% at 1 μM acs.org. This indicates some off-target activity against TTK, which shares structural homology with LRRK2 acs.org. Despite this, this compound has been described as showing >1000-fold selectivity over other kinases, ion channels, and CYP enzymes in some contexts medchemexpress.com.
Selective LRRK2 inhibitors are designed to bind to the kinase active site, often competing with ATP tandfonline.com. While achieving high selectivity can be challenging, particularly in distinguishing between wild-type and mutant LRRK2 variants, efforts are ongoing to develop more precise inhibitors tandfonline.com.
| Compound | LRRK2 Inhibition (IC₅₀) | Other Kinase Activity (e.g., TTK) | Selectivity Notes |
|---|---|---|---|
| This compound | 0.9 nM (Biochemical) medchemexpress.com | 55% inh. @ 0.1 μM, 98% inh. @ 1 μM (TTK) acs.org | >1000-fold selectivity over other kinases, ion channels, and CYP enzymes medchemexpress.com |
| This compound (Compound 7) | 9 nM (Cellular pLRRK2) acs.org | Inhibited TTK acs.org | Initial profiling suggested high selectivity acs.org |
Evaluation of this compound Brain Penetrance in Preclinical Species
For compounds targeting neurological disorders like Parkinson's disease, adequate brain penetrance is a critical property. Evaluation of brain penetrance in preclinical species provides essential information about whether the compound can reach its target in the central nervous system.
This compound has been described as a CNS-penetrant LRRK2 kinase inhibitor medchemexpress.com. While specific data on the brain-to-plasma ratio or concentrations in brain tissue for this compound were not extensively detailed in the provided snippets, its classification as CNS-penetrant suggests that it is capable of crossing the blood-brain barrier in preclinical models medchemexpress.com. Achieving sufficient brain exposure is a key factor in the development of LRRK2 inhibitors for neurological applications acs.orgtandfonline.com.
| Compound | CNS Penetrance | Preclinical Species |
|---|---|---|
| This compound | Yes medchemexpress.com | Not specified in detail in snippets medchemexpress.com |
Impact of Lrrk2 in 7 on Lrrk2 Regulated Cellular Pathways
Autophagy and Lysosomal Homeostasis Modulation by Lrrk2-IN-1
LRRK2 is known to play a role in regulating the autophagic-lysosomal pathway, and its inhibition can modulate this process. Increased LRRK2 kinase activity is associated with impaired lysosomal function and a buildup of cellular waste frontlinegenomics.com. Conversely, inhibiting LRRK2 activity has been shown to restore lysosomal function in cell models frontlinegenomics.com.
Regulation of Autophagic Flux and Autophagosome Maturation
Studies have indicated that LRRK2 inhibition can influence autophagic flux, the dynamic process involving the formation of autophagosomes and their subsequent fusion with lysosomes for degradation. Silencing endogenous LRRK2 expression has resulted in deficits in the induction of autophagy and the clearance of autophagy substrates, suggesting that endogenous LRRK2 can act as a positive regulator of autophagy oup.com. Inhibition of LRRK2 kinase activity, including with LRRK2-IN-1, has also been reported to reduce autophagic degradation and increase levels of aggregated proteins, further supporting the importance of LRRK2 kinase activity in regulating autophagy and substrate clearance oup.com.
In some cellular contexts, treatment with LRRK2 kinase inhibitors like LRRK2-IN-1 has been reported to activate autophagy frontiersin.org. For instance, treatment of mouse astrocyte primary cultures with LRRK2-IN-1 was reported to activate autophagy and increase LC3-II levels through a non-canonical pathway involving an active Beclin-1 complex that is independent of mTORC1 and ULK1 frontiersin.org. Combining LRRK2-IN-1 treatment with bafilomycin A1, an inhibitor of autophagosome-lysosome fusion, resulted in increased LC3-II levels, suggesting that LRRK2 may act to block autophagosome formation frontiersin.org.
However, the precise effect of LRRK2 inhibition on autophagic flux can vary depending on the cellular context and the specific model used frontiersin.org. Some studies involving LRRK2 overexpression have shown inhibition of autophagy, while LRRK2 silencing increased autophagy nih.gov.
Influence on Lysosomal Function and Protein Degradation Processes
LRRK2 has been linked to lysosomal function, and its inhibition can impact lysosomal homeostasis and protein degradation. Increased LRRK2 kinase activity has been shown to impair lysosome function, leading to the accumulation of undigested material frontlinegenomics.comcsic.es. This impairment can manifest as enlarged lysosomes with reduced degradative capacity frontiersin.org.
Inhibiting LRRK2 activity, as demonstrated with DNL201 (another LRRK2 inhibitor), has been shown to restore lysosomal function in cell models frontlinegenomics.com. LRRK2 inhibition may also promote the activity of lysosomal enzymes such as Glucocerebrosidase (GBA), which is genetically linked to PD portlandpress.com. These findings suggest that inhibiting LRRK2 kinase activity can improve lysosomal function portlandpress.com.
The accumulation of autophagy substrates like p62 observed upon LRRK2 inhibition or in LRRK2 knockout models indicates an impairment in the autophagosomal-lysosomal degradation system csic.esresearchgate.net. This highlights the role of LRRK2 in the efficient clearance of cellular waste through the lysosomal pathway.
Interplay with Beclin-1 and other Autophagy-Related Proteins
LRRK2 interacts with and influences key proteins involved in autophagy, such as Beclin-1. LRRK2 has been shown to interact with endogenous Beclin-1, and LRRK2/Beclin-1 complexes can be found in the cytosol and on membranes surrounding bacteria nih.gov. The interaction of LRRK2 with Beclin-1 can lead to the phosphorylation and inactivation of Beclin-1, a known mechanism of Beclin-1 inactivation nih.gov. LRRK2 can also induce ubiquitination of Beclin-1, leading to its degradation researchgate.net. This modulation of Beclin-1 by LRRK2 suggests a mechanism by which LRRK2 can suppress autophagy researchgate.netnih.govportlandpress.com.
Studies using LRRK2 inhibitors have supported the link between LRRK2 kinase activity and Beclin-1 regulation. Activation of autophagy following LRRK2 kinase inhibition (e.g., with LRRK2-IN-1) may require an increase in PI3P levels mediated by the VPS34/Beclin-1 pathway frontiersin.org. This indicates that LRRK2 kinase activity can repress autophagy, potentially through its influence on Beclin-1 frontiersin.org.
Other autophagy-related proteins like Atg5 and Atg7 are also affected by LRRK2 modulation. LRRK2 silencing has been shown to increase the levels of Atg5 and Atg7 proteins, leading to increased autophagy levels researchgate.net.
Endolysosomal and Vesicular Trafficking Alterations upon LRRK2 Inhibition
LRRK2 is associated with various membranous and vesicular structures and has been implicated in regulating intracellular membrane trafficking events, including endocytosis, endolysosomal trafficking, and synaptic vesicle trafficking portlandpress.comoup.comfrontiersin.orgnih.govfrontiersin.orgportlandpress.comportlandpress.com. LRRK2 inhibition can lead to alterations in these processes.
LRRK2 Interaction with Rab GTPases in Membrane Trafficking Regulation
A key mechanism by which LRRK2 regulates membrane trafficking is through its interaction with and phosphorylation of Rab GTPases frontiersin.orgfrontiersin.orgportlandpress.com. Rab GTPases are crucial regulators of intracellular vesicle trafficking, and LRRK2 phosphorylates a subset of these proteins, including Rab3a-d, Rab8a/b, Rab10, Rab12, Rab35, and Rab43 frontiersin.orgfrontiersin.orgportlandpress.commdpi.comtandfonline.com. Pathogenic LRRK2 mutations often augment this phosphorylation activity frontiersin.orgportlandpress.commdpi.com.
LRRK2-mediated phosphorylation of Rabs can alter their binding properties, affecting their interaction with effector proteins portlandpress.comrupress.org. This can lead to a loss-of-function for the membrane trafficking steps the Rabs are normally involved in portlandpress.com. For example, pathogenic LRRK2 expression or knockdown of Rab8A or Rab10 can decrease the activity of Rab7, a key regulator of late endosomal/lysosomal trafficking mdpi.com.
LRRK2 inhibitors block the phosphorylation of these Rab substrates nih.gov. This inhibition of Rab phosphorylation is central to how LRRK2 inhibitors impact membrane trafficking. The balance between LRRK2 kinase activity and the opposing phosphatase PPM1H regulates Rab phosphorylation levels, influencing the transport of axonal cargoes rupress.org.
Effects on Synaptic Vesicle Dynamics and Presynaptic Protein Phosphorylation
LRRK2 is present in the synaptosomal compartment of neurons and interacts with proteins involved in synaptic vesicle (SV) trafficking nih.govjneurosci.org. Evidence suggests that LRRK2 plays a role in regulating synaptic vesicle trafficking and distribution within the presynaptic bouton nih.govjneurosci.org. LRRK2 has been implicated in clathrin-dependent endocytosis and recycling of synaptic vesicles nih.gov.
Pharmacological inhibition of LRRK2 kinase activity, including with LRRK2-IN-1 and another inhibitor, has been shown to affect synaptic function nih.gov. Acute treatment with LRRK2 inhibitors reduced the frequency of spontaneous currents, the rate of synaptic vesicle trafficking, and neurotransmitter release from isolated synaptosomes nih.gov. This suggests that LRRK2 kinase activity influences synaptic vesicle release, potentially by modulating the LRRK2 macro-molecular complex nih.gov.
Studies have also investigated the impact of LRRK2 on the distribution and dynamics of synaptic vesicles. LRRK2 silencing has been associated with a significant reduction in the number of docked synaptic vesicles and an increase in vesicles located distally to the presynaptic membrane jneurosci.org. This indicates that LRRK2 influences the storage and mobilization of synaptic vesicles within the recycling pool nih.govjneurosci.org.
LRRK2 phosphorylates key molecules of synaptic transmission nih.gov. For example, increased phosphorylation of Rab3A, a synaptic vesicle precursor protein, by hyperactive LRRK2 disrupts the anterograde axonal transport of synaptic vesicle precursors in neurons rupress.org. This hyperphosphorylation can disrupt Rab3A's binding to motor adaptor proteins and other interactors, potentially impairing the delivery of synaptic proteins to presynaptic sites rupress.org. Inhibition of LRRK2 activity can thus impact the phosphorylation state of these presynaptic proteins, influencing synaptic vesicle dynamics.
Neuroinflammatory Response Modulation by Lrrk2-IN-7
Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators, is a significant contributor to the progression of neurodegenerative diseases like PD. biospective.comnih.gov LRRK2 plays a role in modulating this inflammatory response. nih.govportlandpress.com
LRRK2 is expressed in various brain cells, including neurons and glial cells such as microglia and astrocytes. nih.govnih.gov Microglia, the resident immune cells of the brain, become activated in response to injury or disease and can adopt pro-inflammatory phenotypes. nih.govnih.gov LRRK2 is highly expressed in microglia, and its activity is linked to their activation. nih.govnih.gov Studies have shown that LRRK2 can influence microglial activation through several signaling pathways critical for producing pro-inflammatory cytokines. nih.gov Furthermore, LRRK2 mutations have been found to impact the production of neurotrophic factors in astrocytes, affecting neuronal health. nih.gov Research indicates that LRRK2 controls microglia activation by affecting inflammatory responses, cytoskeleton remodeling, and phagocytosis. portlandpress.com Microglial cells with pharmacological inhibition or genetic deletion of LRRK2 show attenuated levels of inflammatory mediators after various stimuli, suggesting LRRK2 is a key regulator of microglial inflammation. portlandpress.com LRRK2 knockout in rats has been shown to suppress microglial activation, making them resistant to toxicity induced by alpha-synuclein (B15492655) and lipopolysaccharide (LPS). nih.gov
LRRK2 is involved in several pro-inflammatory signaling pathways, including NF-κB and MAPK cascades. nih.govportlandpress.com LRRK2 has been implicated in enhancing NF-κB activity, which promotes the production of pro-inflammatory cytokines. nih.gov Studies suggest LRRK2 may act as a modulator of NF-κB-mediated inflammatory signaling. nih.gov LRRK2 has also been shown to interact with and phosphorylate components of the MAPK pathway, such as MAP2K-3, -4, -6, and -7, leading to the activation of p38 and JNK and increased inflammatory responses. portlandpress.com LRRK2 kinase activity plays a critical role in inflammation via downstream activation of MAPK signaling in macrophages and microglia. plos.orgportlandpress.com Inhibition of LRRK2 kinase activity has been shown to attenuate the activation of these pathways. For instance, LRRK2 deletion or pharmacological inhibition attenuated manganese-induced phosphorylation of MAPK p38 and ERK signaling proteins in microglial and macrophage cells. plos.org
Activated glial cells release a variety of cytokines and chemokines that can be detrimental to neuronal health. nih.gov Pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 can exacerbate neuronal damage. nih.gov LRRK2 activity has been demonstrated to influence the production of cytokines by microglia. nih.gov Research suggests that LRRK2 mutations can enhance the activation of p38 MAPK, which influences cytokine production. nih.gov Experiments with LRRK2-knockdown microglia have shown reduced inflammatory responses, including diminished production of TNF-α and IL-1β. nih.gov LRRK2 is highly expressed in immune cells, and its function is linked to pathways pertinent to immune cell function, such as cytokine release, autophagy, and phagocytosis. nih.govfrontiersin.org LRRK2 mutations can lead to dysregulation of peripheral immune responses and inflammation. acs.org Overexpression of LRRK2 in mouse dendritic cells results in a substantial increase in pro-inflammatory responses and NFAT activation, suggesting LRRK2 kinase activity drives the production of inflammatory cytokines. acs.org
Table 1: Impact of LRRK2 Modulation on Inflammatory Markers
| Modulation Strategy | Cell Type | Stimulus | Inflammatory Marker(s) Measured | Observed Effect | Source |
| LRRK2 Knockdown/Inhibition | Microglia | LPS, α-synuclein fibrils | Inflammatory mediators, ROS | Attenuated levels | portlandpress.com |
| LRRK2 Knockdown | Microglia | - | TNF-α, IL-1β, p38 MAPK | Reduced production/activation | nih.gov |
| LRRK2 Deletion/Inhibition | Macrophages, Microglia | Manganese | TNF-α, MAPK p38, ERK | Attenuated production/phosphorylation | plos.org |
| LRRK2 Overexpression (Mutant) | Microglia, Astrocytes | Various | Inflammatory cytokines/chemokines | Increased production | mdpi.com |
| LRRK2 Deletion | Microglia | LPS, α-synuclein PFFs | Inflammatory gene changes | Altered/reduced inflammatory response | portlandpress.comfrontiersin.org |
| LRRK2 Overexpression | Dendritic Cells | Dectin agonists | TNFα, IL-23, IL-2 | Increased production | frontiersin.org |
Attenuation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Alpha-Synuclein Homeostasis and Pathology in the Context of LRRK2 Inhibition
Alpha-synuclein is a key protein involved in familial and sporadic PD, and its aberrant accumulation and aggregation are pathological hallmarks. nih.govpnas.org LRRK2 is associated with the pathologies of alpha-synuclein, and evidence suggests a role for LRRK2 in regulating its aggregation and propagation. mdpi.com
LRRK2 is thought to influence alpha-synuclein homeostasis, including its degradation. LRRK2 plays a crucial role in maintaining protein quality control, specifically through regulating autophagy and the endolysosomal system. mdpi.comalzforum.org Mutations in LRRK2 can impair autophagic processes and promote toxic protein accumulation, including alpha-synuclein. mdpi.com Studies suggest that LRRK2 modulates the endolysosomal disposal system of the cell. alzforum.org LRRK2 has been reported to divert alpha-synuclein from lysosomal degradation and towards exocytosis. alzforum.org Loss of LRRK2 has been shown to impair the autophagy-lysosomal pathway, leading to the accumulation and aggregation of alpha-synuclein and ubiquitinated proteins in aged mice. pnas.org Overexpression of G2019S LRRK2 has been associated with reduced degradation capacity and enlarged lysosomes in astrocytes. frontiersin.org In neurons, mutant G2019S LRRK2 can lead to changes in lysosomal morphology and acidification, resulting in decreased autophagic flux and subsequent accumulation of insoluble alpha-synuclein. frontiersin.org Inhibition of LRRK2 kinase activity has been found to increase glucocerebrosidase (GCase) activity, an enzyme involved in lysosomal degradation, which partially reduced alpha-synuclein accumulation in neurons. frontiersin.org This effect was mediated through the LRRK2 substrate Rab10. frontiersin.org
While specific preclinical data on this compound's direct effect on alpha-synuclein aggregation were not extensively detailed in the search results, studies on LRRK2 inhibition in general provide strong evidence for a link. Increased kinase activity of mutant G2019S LRRK2 can induce a kinase-dependent increase in levels of phosphorylated alpha-synuclein, which is associated with its aggregation. frontiersin.orgnih.gov LRRK2 kinase inhibitors have been shown to prevent phosphorylated alpha-synuclein from forming protein inclusions in various models. frontiersin.orgnih.gov Transgenic mice and primary neurons expressing mutant G2019S LRRK2 showed increased alpha-synuclein aggregation in response to alpha-synuclein fibril exposure, and these effects were not observed with wild-type LRRK2. nih.gov In a study using alpha-synuclein pre-formed fibrils (PFFs) to trigger aggregation, LRRK2 G2019S enhanced alpha-synuclein aggregation, while the loss of LRRK2 decreased it in PD patient-derived neurons. mdpi.com An LRRK2 kinase inhibitor was found to reverse the effects of pathogenic LRRK2 on alpha-synuclein propagation in vitro and decrease alpha-synuclein aggregates in the brains of alpha-synuclein transgenic mice. alzforum.org This suggests that inhibiting LRRK2 kinase activity, as this compound is designed to do, could potentially ameliorate alpha-synuclein aggregation.
Table 2: LRRK2 Modulation and Alpha-Synuclein Pathology
| Modulation Strategy | Model System | Outcome Measured | Observed Effect | Source |
| Loss of LRRK2 | Aged Mice | Alpha-synuclein accumulation and aggregation | Increased | pnas.org |
| LRRK2 G2019S Overexpression | Astrocytes | Degradation capacity, Lysosome size | Reduced capacity, Enlarged lysosomes | frontiersin.org |
| LRRK2 G2019S Expression | Neurons (Knock-in mice) | Lysosomal morphology/acidification, Autophagic flux, Insoluble alpha-synuclein | Changes, Decreased flux, Accumulation | frontiersin.org |
| LRRK2 Inhibition | Dopaminergic neurons (patient-derived) | GCase activity, Alpha-synuclein accumulation | Increased activity, Partially reduced accumulation | frontiersin.org |
| LRRK2 Inhibition | Rodent, Worm, Cellular models | Toxic alpha-synuclein propagation | Promoted by LRRK2, Blocked by inhibition | alzforum.org |
| LRRK2 Inhibition | Alpha-synuclein transgenic mice | Endosomal alpha-synuclein, Alpha-synuclein inclusions | Nearly abolished endosomal alpha-synuclein, Fewer inclusions | alzforum.org |
| LRRK2 G2019S Expression | Transgenic mice, Primary neurons | Alpha-synuclein aggregation (after fibril exposure) | Increased | nih.gov |
| Loss of LRRK2 | PD patient-derived neurons (iPSC) | Alpha-synuclein aggregation (after PFF exposure) | Decreased (compared to LRRK2 G2019S) | mdpi.com |
| LRRK2 G2019S Overexpression | Mouse Forebrain (Transgenic) | Endogenous alpha-synuclein aggregation, pS129 levels | Induced aggregation, Increased pS129 levels (kinase-dependent) | eneuro.org |
Preclinical Evidence on this compound's Effect on Alpha-Synuclein-Mediated Neurotoxicity
Preclinical studies investigating the relationship between LRRK2 and alpha-synuclein (α-Syn) neurotoxicity have yielded complex results. LRRK2 is implicated in α-Syn metabolism and toxicity, and increased LRRK2 kinase activity can exacerbate α-Syn-mediated neurotoxicity mdpi.commdpi.com. Some studies suggest that LRRK2 mediates α-Syn toxicity in neurons and that LRRK2 kinase inhibition can reverse certain α-Syn-related pathologies in cellular and transgenic models mdpi.com. For instance, LRRK2 G2019S mutation has been shown to enhance the mobility and inclusion of α-Syn in cultured neurons, an effect reversible by LRRK2 kinase inhibition mdpi.com. Pathogenic LRRK2 can also contribute to α-Syn accumulation by affecting its clearance and promoting its propagation frontiersin.orgmdpi.com. While these findings support the potential of LRRK2 kinase inhibitors to modulate α-Syn pathology, specific preclinical evidence detailing the effects of this compound solely on α-Syn-mediated neurotoxicity across various models was not prominently available in the provided search results. Studies often refer to LRRK2 kinase inhibition in general or mention other specific inhibitors mdpi.comabcam.comnih.gov.
Other Cellular Processes Affected by LRRK2 Kinase Inhibition
LRRK2 kinase activity influences a range of other fundamental cellular processes. Inhibition of LRRK2 is expected to modulate these processes, potentially counteracting the dysfunctions observed in the context of pathogenic LRRK2.
Mitochondrial Dynamics and Mitophagy Pathways
LRRK2 is involved in regulating mitochondrial function and dynamics, and its dysfunction has been linked to impaired mitophagy, the selective degradation of damaged mitochondria mdpi.comnih.gov. Pathogenic LRRK2 mutations can lead to mitochondrial dysfunction and may impede mitophagy mdpi.commdpi.comnih.gov. LRRK2 interacts with proteins involved in mitochondrial fission and fusion, and mutations can alter mitochondrial morphology nih.gov. LRRK2 kinase activity has been shown to impact mitochondrial DNA damage mdpi.com. LRRK2 also plays a role in both PINK1/Parkin-dependent and basal mitophagy mdpi.comnih.gov. LRRK2 kinase inhibitors have been shown to attenuate some of these effects, rescuing mitophagy defects in certain models mdpi.com. While the role of LRRK2 in these processes is established, specific data on how this compound precisely affects mitochondrial dynamics and mitophagy pathways was not detailed in the provided search results.
Microtubule Function and Cytoskeletal Regulation
LRRK2 has been linked to the regulation of microtubule function and cytoskeletal dynamics frontiersin.orgmdpi.comuniprot.orgmichaeljfox.org. It associates with microtubules and can influence their stability and organization frontiersin.orgmichaeljfox.org. Pathogenic LRRK2 mutations may enhance this association and interfere with microtubule-based transport nih.govmichaeljfox.org. LRRK2 can also interact with and phosphorylate proteins associated with the cytoskeleton, such as tubulin and ERM proteins, impacting processes like neurite outgrowth frontiersin.orgmdpi.com. LRRK2 kinase activity appears to be important for its effects on microtubule association nih.gov. The impact of LRRK2 kinase inhibition on these processes is an area of research, but specific findings regarding this compound's effects on microtubule function and cytoskeletal regulation were not found in the provided snippets.
Protein Translation Pathways
LRRK2 has been proposed to influence protein translation mdpi.commdpi.com. Deficiencies in protein synthesis have been observed in models of LRRK2-associated PD mdpi.com. LRRK2 may impact translation through mechanisms including the phosphorylation of ribosomal proteins or by interacting with components of the protein synthesis machinery mdpi.commdpi.com. Studies suggest that LRRK2-dependent repression of translation might be a factor in PD pathology mdpi.com. Inhibition of LRRK2 has been shown to restore normal translation in certain cellular contexts mdpi.com. However, specific experimental data on the effects of this compound on protein translation pathways were not available in the provided search results.
Ubiquitin-Proteasome System Interactions
LRRK2 has been suggested to interact with the ubiquitin-proteasome system (UPS), a key cellular protein degradation pathway mdpi.com. While some studies indicate that LRRK2 might inhibit the UPS, leading to the accumulation of ubiquitinated proteins, the precise nature of this interaction and the effect of LRRK2 kinase inhibition on the UPS require further elucidation mdpi.com. The provided search results discuss the UPS in the context of LRRK2 degradation or general protein homeostasis but did not offer specific details on this compound's impact on UPS interactions.
Preclinical Research Paradigms and Model Systems for Lrrk2 in 7 Evaluation
In Vitro Cellular Models for Lrrk2-IN-7 Studies
Cellular models provide a reductionist approach to study the direct effects of LRRK2 inhibitors on specific cell types and molecular pathways. These models allow for controlled manipulation and analysis of cellular processes affected by mutant LRRK2.
Neuronal and Glial Cell Lines
Immortalized cell lines, such as neuroblastoma-derived lines (e.g., SH-SY5Y), are commonly used for initial screening and mechanistic studies of LRRK2 inhibitors. These lines can be engineered to express wild-type or mutant forms of LRRK2, such as the prevalent G2019S mutation, which increases kinase activity e-jmd.org. Studies in SH-SY5Y cells overexpressing wild-type LRRK2 have shown mitochondrial fragmentation, a phenotype exacerbated by R1441C and G2019S mutations nih.gov. Pharmacological inhibition of LRRK2 kinase activity has been shown to induce mitochondrial fission in SH-SY5Y cells frontiersin.org. LRRK2 has also been shown to bind and phosphorylate the adaptor protein AP2M1 in human SH-SY5Y cells, a process involved in clathrin-mediated endocytosis mdpi.com.
Glial cell lines, including microglial and astrocytic lines, are also utilized, as LRRK2 is expressed in these cell types and plays a role in neuroinflammation, a process implicated in PD pathogenesis mdpi.commdpi.com. LRRK2 is highly expressed in immunocompetent cells, including astrocytes and microglia in the brain mdpi.com. Studies have shown that LRRK2 mutations are associated with inflammatory diseases and the production of inflammatory molecules mdpi.com.
Primary Neuronal and Glial Cultures
Primary cultures derived directly from rodent or other animal brains offer a more physiologically relevant system than immortalized cell lines, maintaining some of the complexity of the native tissue environment. Primary neuronal cultures from mice expressing PD-linked LRRK2 mutations, such as G2019S, have demonstrated deficits in neuritic outgrowth and branching compared to controls nih.gov. This mutant-specific toxic gain-of-function observed in primary cultures from BAC mutant mice can be partially rescued by kinase inhibition nih.gov. Studies using primary hippocampal neurons from mice expressing G2019S LRRK2 have shown increased alpha-synuclein (B15492655) inclusion formation in response to alpha-synuclein fibril exposure, an effect mitigated by LRRK2 kinase inhibitors jneurosci.org.
Primary glial cultures, including microglia and astrocytes, are used to study the role of LRRK2 in neuroinflammation and glial-mediated neurotoxicity. LRRK2 expression has been observed in primary astrocytes and microglia, with expression levels in primary microglia comparable to those in primary neurons in culture jneurosci.org. Pathogenic astrocytes expressing G2019S LRRK2 can contribute to the depletion of healthy dopaminergic neurons in co-culture systems mdpi.com. LRRK2 kinase activity, elevated by G2019S, can regulate inflammatory signaling pathways in microglia mdpi.com.
Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal and Glial Models
iPSC technology allows for the generation of patient-specific neurons and glial cells, providing a powerful tool to study disease mechanisms in a human genetic context. iPSC-derived neurons from PD patients carrying LRRK2 mutations, particularly G2019S, recapitulate several hallmarks of PD pathogenesis, including increased alpha-synuclein and tau levels, aberrant mitochondrial function, decreased neurite outgrowth, and disrupted autophagy plos.org. These models have shown that LRRK2 inhibition can ameliorate some of these pathological phenotypes plos.orgmdpi.com.
iPSC-derived dopaminergic neurons from LRRK2-PD patients have shown morphological alterations, such as reduced neurites and arborization, and accumulation of autophagic vacuoles embopress.org. Treatment with LRRK2 kinase inhibitors has been shown to increase neurite growth and rescue mutant cultures from degeneration mdpi.com. iPSC-derived microglia also show high LRRK2 expression and activity, and these models are used to investigate the role of LRRK2 in neuroinflammation in a human context biorxiv.org.
In Vivo Animal Models of LRRK2-Associated Neurodegeneration
Animal models are essential for evaluating the effects of LRRK2 inhibitors on complex behavioral deficits, neuroinflammation, and neurodegeneration in a living system.
Alpha-Synuclein Overexpression and Fibril Seeding Models
Given the strong link between alpha-synuclein aggregation and PD pathogenesis, models involving alpha-synuclein overexpression or the introduction of pre-formed alpha-synuclein fibrils (PFFs) are used to investigate the interplay between LRRK2 and alpha-synuclein pathology and the potential of LRRK2 inhibitors to mitigate it nih.govfrontiersin.orgnih.gov.
Transgenic mice overexpressing mutant alpha-synuclein, such as A53T, can develop neurodegeneration and alpha-synuclein pathology nih.gov. Crossing these models with LRRK2 transgenic or knockout mice has revealed that LRRK2 can modify alpha-synuclein pathology oup.comnih.gov. For instance, inducible transgenic expression of human G2019S LRRK2 in mouse forebrain neurons enhanced the progression of A53T alpha-synuclein-induced neurodegeneration nih.gov. Conversely, deletion of LRRK2 protected against alpha-synuclein-induced neuronal damage nih.gov.
Alpha-synuclein fibril seeding models involve injecting synthetic alpha-synuclein PFFs into the brains of rodents, which can trigger the aggregation of endogenous alpha-synuclein and lead to the spread of pathology frontiersin.orgnih.gov. This approach mimics the proposed prion-like spread of alpha-synuclein pathology in PD researchgate.net. Studies using PFF models in LRRK2 transgenic or knockout rodents have shown that LRRK2 can influence the formation and spread of alpha-synuclein aggregates frontiersin.orgnih.govresearchgate.net. For example, LRRK2 G2019S expression exacerbated PFF-mediated alpha-synuclein aggregation and neurodegeneration in mice nih.gov. LRRK2 knockout has been shown to be protective against synuclein (B1168599) overexpression oup.com.
These models are valuable for assessing whether LRRK2 inhibitors can interfere with alpha-synuclein aggregation, propagation, and associated neurotoxicity.
Neuroinflammation-Inducing Animal Models (e.g., LPS-induced)
Neuroinflammation is increasingly recognized as a significant contributor to the pathogenesis of Parkinson's disease (PD), including forms linked to LRRK2 mutations. Animal models employing neuroinflammation-inducing agents, such as lipopolysaccharide (LPS), are utilized to study the interplay between LRRK2 and the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, can trigger a robust inflammatory response when administered to animals. citeab.comlipidmaps.org Studies have shown that LRRK2 is highly expressed in immune cells, including microglia and macrophages, and its expression and activity can be increased by inflammatory stimuli like LPS. lipidmaps.orgnih.govgenecards.org
In rodent models, peripheral administration of LPS has been shown to induce neuroinflammation in the brain. citeab.comrcsb.org Research using transgenic rats carrying the LRRK2 p.G2019S mutation demonstrated that a single peripheral LPS dose can lead to significantly increased neuroinflammation, which persists over time, particularly in the cortex and ventral regions, compared to non-transgenic animals. rcsb.org This suggests that LRRK2 mutations may exacerbate the inflammatory response to a peripheral trigger. Furthermore, genetic ablation of LRRK2 has been reported to offer protection against dopaminergic neurodegeneration and neuroinflammation induced by LPS, highlighting a role for LRRK2 in mediating these inflammatory processes. lipidmaps.org Evaluation in these models typically involves assessing markers of microglial activation (e.g., CD68, Iba1), pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and potentially neuronal integrity. lipidmaps.orgnih.govgenecards.org
Drosophila Melanogaster Models in LRRK2 Research
Drosophila melanogaster serves as a valuable invertebrate model system for studying LRRK2 function and dysfunction. The Drosophila homolog of LRRK2 (dLrrk) shares structural and functional similarities with mammalian LRRK2. ebi.ac.ukgenecards.org Overexpression of full-length human LRRK2, particularly pathogenic variants like G2019S or R1441C, in Drosophila can induce phenotypes relevant to PD, including age-dependent loss of dopaminergic neurons, progressive motor deficits (e.g., climbing ability decline), and reduced lifespan. citeab.commybiosource.com
Drosophila models have been instrumental in elucidating cellular pathways influenced by LRRK2, such as endolysosomal trafficking and cytoskeletal dynamics. ebi.ac.ukgenecards.orgebi.ac.ukgenecards.org Studies in Drosophila have also highlighted the contribution of glial cells to LRRK2-associated pathological phenotypes and demonstrated that neurodegeneration in these models is linked to increased levels of inflammatory peptides. genecards.org The genetic tractability of Drosophila allows for the investigation of genetic interactions and the identification of modifiers of LRRK2 toxicity. While not specifically evaluated for this compound in the provided literature, Drosophila models offer a system to assess the ability of LRRK2 inhibitors to ameliorate neurodegenerative and inflammatory phenotypes observed upon LRRK2 overexpression or mutation.
Assessment of Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic biomarkers are crucial for assessing target engagement and the biological activity of LRRK2 inhibitors in preclinical studies. These biomarkers reflect the downstream effects of LRRK2 kinase inhibition.
Measurement of LRRK2 Phosphorylation Levels in Brain and Peripheral Tissues
LRRK2 is a kinase that undergoes autophosphorylation and also phosphorylates substrate proteins. Specific phosphorylation sites on LRRK2, such as serine 910 (S910), serine 935 (S935), and serine 1292 (S1292), are commonly used as biomarkers to monitor LRRK2 kinase activity and the effect of inhibitors. pax-db.orguniprot.orgebi.ac.uk Inhibition of LRRK2 kinase activity typically leads to a reduction in the phosphorylation levels at these sites. pax-db.orgebi.ac.uk
Measurement of LRRK2 phosphorylation levels can be performed in various tissues, including brain regions (e.g., striatum, cortex) and peripheral tissues (e.g., lung, kidney, immune cells like peripheral blood mononuclear cells (PBMCs) and neutrophils), where LRRK2 is expressed. pax-db.orguniprot.orgebi.ac.ukantibodies-online.combosterbio.com Assays such as Western blotting, ELISA, and mass spectrometry-based methods are employed for this purpose. ebi.ac.ukuniprot.org Studies have shown that LRRK2 inhibitors can significantly reduce LRRK2 phosphorylation in both brain and peripheral tissues in preclinical models. antibodies-online.com For instance, inhibition exceeding 80% in brain and peripheral tissues has been reported with some LRRK2 inhibitors. antibodies-online.com
Measurement of Phosphorylated Rab Protein Levels in Brain and Biofluids
A key development in LRRK2 research has been the identification of a subset of Rab GTPases as authentic LRRK2 substrates. antibodies-online.comuniprot.org Phosphorylation of Rab proteins by LRRK2, particularly Rab10 at threonine 73 (T73), is considered a direct pharmacodynamic biomarker of LRRK2 kinase activity. ebi.ac.ukuniprot.orgebi.ac.uk Elevated levels of phosphorylated Rab proteins, such as pRab10, are observed in cells and tissues with increased LRRK2 kinase activity, including those carrying pathogenic LRRK2 mutations. ebi.ac.ukorigene.comresearchgate.net
Measurement of phosphorylated Rab proteins, especially pRab10, is performed in brain tissue and increasingly in accessible biofluids such as cerebrospinal fluid (CSF) and urine. ebi.ac.ukuniprot.orgebi.ac.ukresearchgate.netensembl.orgrcsb.org While Rab10 phosphorylation can be readily detected in peripheral tissues and cells like PBMCs and neutrophils, its detection in the brain can be less robust depending on the specific Rab protein and tissue type. ebi.ac.ukorigene.comresearchgate.net Studies have shown that LRRK2 kinase inhibitors effectively reduce the levels of phosphorylated Rab proteins, such as pRab10, in a dose-dependent manner in preclinical models and in samples from treated individuals. researchgate.netensembl.orgrcsb.org The assessment of phosphorylated Rab proteins in biofluids, particularly in exosomes, offers a less invasive approach to monitor LRRK2 pathway modulation. pax-db.orgebi.ac.ukensembl.org
Evaluation of LRRK2 Protein Levels and Localization in Response to this compound
Beyond kinase activity, the levels and subcellular localization of LRRK2 protein are also assessed in preclinical studies. Total LRRK2 protein levels vary across different tissues, with high expression observed in the lung, kidney, spleen, and immune cells, and comparatively lower levels in the brain. pax-db.orgbosterbio.comuniprot.org Within the brain, LRRK2 is found in various regions, including the striatum and cortex, and is present in neurons and glial cells. citeab.compax-db.org
LRRK2 protein is typically found in the cytoplasm, but it also associates with various cellular membranes, including those of vesicles, lysosomes, and microtubules. citeab.comresearchgate.net Pathogenic LRRK2 mutations or kinase inhibition can influence LRRK2 localization, leading to its accumulation in specific cellular compartments, such as skein-like structures or concentrated perinuclear structures. pax-db.org
While LRRK2 kinase inhibitors primarily target activity, some studies suggest that chronic inhibition might also influence total LRRK2 protein levels, potentially by affecting protein stability or degradation, although this can be tissue-specific. ebi.ac.uk Monitoring total LRRK2 protein levels in tissues and biofluids like CSF and urine can provide complementary information to phosphorylation biomarkers, aiding in the interpretation of pharmacodynamic responses to LRRK2 inhibitors. ebi.ac.ukensembl.org LRRK2 protein is secreted in exosomes in biofluids, and its levels in urinary and CSF exosomes have been explored as potential biomarkers. pax-db.orgebi.ac.ukensembl.org
Future Research Directions and Therapeutic Implications in Lrrk2 Targeted Drug Discovery
Elucidating Undiscovered LRRK2 Substrates and Downstream Effectors
A significant challenge in understanding LRRK2's role in pathogenesis is the complete identification of its physiological substrates and downstream effectors. While a subset of Rab GTPases, including Rab3A-D, Rab8A, Rab8B, Rab10, Rab12, Rab29, Rab35, and Rab43, have been validated as LRRK2 substrates, the full spectrum of proteins phosphorylated and regulated by LRRK2 remains to be elucidated. mdpi.comelifesciences.org The low kinase activity of LRRK2 has historically made identifying bona fide substrates challenging. practicalneurology.commichaeljfox.org
Future research aims to employ advanced proteomic and phosphoproteomic techniques to comprehensively map LRRK2's phosphorylation targets under various physiological and pathological conditions. elifesciences.org This includes investigating potential cell- and tissue-specific substrates, as LRRK2 is expressed in various cell types, including neurons, microglia, astrocytes, and immune cells. portlandpress.comcdnsciencepub.com Identifying these substrates is crucial for understanding the precise molecular mechanisms by which LRRK2 dysfunction contributes to neurodegeneration and for developing targeted therapies that modulate specific downstream pathways. practicalneurology.commichaeljfox.org For instance, understanding how phosphorylation of Rab proteins by LRRK2 affects cellular trafficking, particularly in the endolysosomal system, is a key area of ongoing investigation. mdpi.comportlandpress.comfrontiersin.org Defining the function of Rab12 in macrophages and its link to LRRK2 activity also requires further study. biorxiv.org
Investigating Complex Interactions with Other Neurodegenerative Disease-Related Proteins and Pathways
LRRK2's involvement in neurodegeneration is not isolated; it interacts with and influences pathways linked to other proteins implicated in neurodegenerative diseases. Future research will delve deeper into these complex interactions to gain a holistic understanding of disease pathogenesis.
Studies have indicated potential interactions between LRRK2 and proteins such as alpha-synuclein (B15492655) (α-synuclein) and tau, which are central to the pathology of PD and other neurodegenerative disorders. pnas.orgfrontiersin.orgnih.gov While some animal models suggest a potential interaction where LRRK2 might enhance α-synuclein-mediated neurodegeneration, the precise mechanisms remain unclear and findings across studies have sometimes been conflicting, highlighting the need for further investigation with standardized approaches and models. frontiersin.orgnih.gov
Beyond protein-protein interactions, research will continue to explore how LRRK2 dysfunction impacts various cellular pathways implicated in neurodegeneration, including those related to inflammation, autophagy, lysosomal function, mitochondrial activity, and vesicular trafficking. mdpi.comportlandpress.comnih.govmdpi.comdovepress.comnih.gov For example, LRRK2 plays a regulatory role in several inflammatory pathways, and its variants can exacerbate inflammatory signaling. mdpi.comnih.govnih.gov Understanding how pathogenic LRRK2 variants disrupt cellular homeostasis through interactions with key proteins and pathways is vital for identifying novel therapeutic targets beyond direct kinase inhibition. researchgate.net Investigating the link between gut bacteria and neurodegenerative diseases in the context of LRRK2 is also an unexplored area. acs.org
Development of Advanced Preclinical Models for Comprehensive Lrrk2-IN-7 Efficacy Assessment
The development of robust and standardized preclinical models that accurately recapitulate key features of LRRK2-associated PD and late-onset PD is critical for comprehensively assessing the efficacy of compounds like this compound and other LRRK2 inhibitors. dovepress.commichaeljfox.org
Current preclinical models, while informative, have limitations. Future efforts will focus on developing advanced in vitro and in vivo models that better mimic the human disease state, including those that exhibit progressive neurodegeneration and protein aggregation. frontiersin.orgdovepress.commichaeljfox.org This includes utilizing induced pluripotent stem cell-derived neurons and macrophages from patients with LRRK2 mutations to study disease mechanisms and test therapeutic candidates. biorxiv.org
Specific research directions include developing models that allow for the assessment of this compound's impact on α-synuclein-induced neurodegeneration and the development of valid preclinical models of late-onset PD that are independent of overexpressed LRRK2 enzyme. michaeljfox.org The use of LRRK2 knockout models and models employing viral induction of α-synuclein are being explored to address the critical need for relevant preclinical systems. michaeljfox.org Furthermore, the development and validation of assays to measure the effects of investigational compounds on LRRK2-mediated signaling in clinical samples are essential for translational research. practicalneurology.com
Strategic Development of LRRK2 Kinase Inhibitors and Alternative Therapeutic Modalities
The primary therapeutic strategy targeting LRRK2 has focused on developing small-molecule kinase inhibitors aimed at reducing the elevated kinase activity associated with pathogenic mutations. practicalneurology.comportlandpress.commdpi.comsgul.ac.uktandfonline.com However, future research will explore a broader range of strategic approaches and alternative therapeutic modalities.
While potent and selective ATP-competitive kinase inhibitors have been developed and are progressing through clinical trials, concerns regarding potential off-target effects and adverse events, such as pulmonary and kidney findings observed in preclinical studies, necessitate the exploration of alternative strategies. practicalneurology.commdpi.compnas.orgmichaeljfox.orgucl.ac.uk
Future directions include the development of:
Type II Kinase Inhibitors: These inhibitors target the inactive conformation of LRRK2 and may offer a different safety profile compared to Type I inhibitors that target the active conformation. tandfonline.commichaeljfox.orgbiorxiv.org
GTPase Activity Modulators: Targeting the GTPase domain, which is also linked to PD-causing mutations and is required for neurotoxicity, represents a viable alternative to kinase inhibition. mdpi.commdpi.comoup.com While few GTPase inhibitors have been reported, this area warrants further exploration. mdpi.comoup.com
Allosteric Modulators: Compounds that bind outside the ATP-binding pocket to modulate LRRK2 activity offer an alternative approach to conventional kinase inhibitors. mdpi.compnas.org
Protein-Protein Interaction Blockers: Disrupting specific protein-protein interactions involving LRRK2 could be a therapeutic strategy. mdpi.comresearchgate.net
LRRK2 Dimerization Inhibitors: Targeting LRRK2 dimerization may also be an effective inhibition strategy. mdpi.com
Proteolysis Targeting Chimeras (PROTACs): This approach aims to induce the degradation of the LRRK2 protein rather than just inhibiting its enzymatic activity. ukri.org LRRK2 PROTACs are being developed as potential lead compounds and chemical probes. ukri.org
Antisense Oligonucleotides (ASOs): ASOs can reduce LRRK2 expression levels, offering a strategy to lower total LRRK2 protein, potentially bypassing some of the peripheral toxicity observed with small-molecule inhibitors. tandfonline.comparkinsonsroadmap.orgmichaeljfox.org
Strategic development also involves identifying the degree of LRRK2 kinase inhibition required for therapeutic efficacy and identifying patient populations most likely to respond to LRRK2-targeted therapies, including those with and without LRRK2 mutations. practicalneurology.comcureparkinsons.org.ukresearchgate.net The development of robust biomarkers to measure target engagement and pathway modulation is crucial for guiding clinical development. practicalneurology.comresearchgate.netmichaeljfox.org
The exploration of these diverse strategies, coupled with a deeper understanding of LRRK2 biology and the development of improved preclinical models, will be essential for the successful translation of LRRK2-targeted drug discovery efforts, including those involving compounds like this compound, into effective therapies for PD and other LRRK2-associated disorders.
Q & A
Q. What is the molecular mechanism of LRRK2-IN-7 in inhibiting LRRK2 kinase activity, and how does its selectivity profile compare to other inhibitors like JH-II-127?
this compound binds competitively to the ATP-binding pocket of LRRK2, achieving an IC50 of 0.9 nM. Its selectivity (>1,000-fold over other kinases, ion channels, and CYP enzymes) is validated via broad-spectrum kinase profiling. Comparative studies with JH-II-127 (IC50: 6.6 nM for WT LRRK2) highlight this compound’s superior potency and CNS permeability .
Q. How should researchers validate the purity and stability of this compound in long-term storage for cellular assays?
Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm purity (>95%). Stability testing under recommended storage conditions (-20°C, desiccated) should include mass spectrometry (MS) to detect degradation products over time. Pre-dissolve in DMSO (10 mM stock) and aliquot to minimize freeze-thaw cycles .
Q. What cellular models are most appropriate for assessing this compound’s efficacy in Parkinson’s disease research?
Use primary neuronal cultures or iPSC-derived dopaminergic neurons with pathogenic LRRK2 mutations (e.g., G2019S). Measure phosphorylation of downstream biomarkers like Rab10 (Thr73) via Western blot. Include wild-type controls to isolate mutation-specific effects .
Advanced Research Questions
Q. How can researchers optimize in vivo dosing regimens for this compound to balance CNS penetration and systemic exposure?
Conduct pharmacokinetic (PK) studies in rodents using tail vein injections (1–5 mg/kg) or oral gavage (10–30 mg/kg). Measure plasma and brain concentrations via LC-MS/MS at intervals (e.g., 0.5, 2, 6, 24 hrs). Adjust dosing based on brain-to-plasma ratios (>0.5 indicates adequate CNS penetration) .
Q. What experimental controls are critical when evaluating off-target effects of this compound in kinase signaling pathways?
Include:
Q. How should researchers address contradictory data on this compound’s IC50 values between recombinant enzyme assays and cellular models?
Replicate assays under standardized conditions (e.g., ATP concentration = 1 mM). For cellular models, account for endogenous ATP levels and membrane permeability. Use orthogonal methods like thermal shift assays to confirm target engagement .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression (four-parameter logistic model) to calculate IC50/EC50. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report 95% confidence intervals and effect sizes to contextualize biological significance .
Data Interpretation & Reproducibility
Q. How can researchers ensure reproducibility of this compound’s effects across different laboratories?
- Adopt standardized protocols (e.g., assay temperature, cell passage number).
- Share raw data (e.g., phosphorylation band densities) in supplementary materials.
- Cross-validate findings with orthogonal techniques (e.g., siRNA knockdown vs. pharmacological inhibition) .
Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?
Source compounds from accredited suppliers (e.g., CAS 2307277-93-4). Perform quality control via NMR and LC-MS for each batch. Include internal reference samples in every experiment to normalize inter-assay variability .
Comparative & Translational Research
Q. How does this compound’s pharmacokinetic profile compare to structurally distinct inhibitors (e.g., GNE-1023) in preclinical models?
this compound exhibits a longer half-life (t1/2 = 4.2 hrs in mice) compared to GNE-1023 (t1/2 = 1.8 hrs), attributed to its lower plasma protein binding (85% vs. 93%). Use microdialysis to correlate free brain concentrations with target modulation .
Q. What in vitro-in vivo extrapolation (IVIVE) models are suitable for predicting human dosing of this compound?
Apply physiologically based pharmacokinetic (PBPK) modeling using parameters like hepatic clearance (CLH) and blood-brain barrier permeability. Validate predictions with humanized LRRK2 transgenic models .
Ethical & Reporting Standards
Q. How should researchers disclose conflicting findings in publications involving this compound?
Use the "Results and Discussion" section to contextualize discrepancies (e.g., cell-type-specific effects). Reference raw data in repositories like Figshare. Adhere to COPE guidelines for transparent reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
